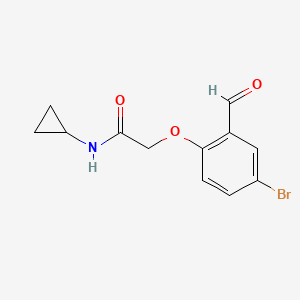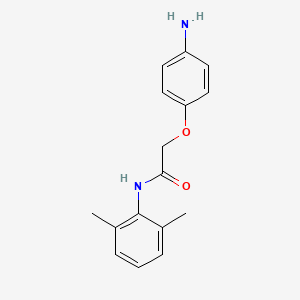
N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . The molecule also contains an acetamide group and a sulfamoyl group, which are common in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, acetamide group, and sulfamoyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiophene ring, acetamide group, and sulfamoyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis and Catalysis
- Chemoselective Acetylation : Studies demonstrate the use of immobilized lipase for the chemoselective acetylation of amino groups in compounds, leading to intermediates useful in synthesizing antimalarial drugs (Magadum & Yadav, 2018). This suggests potential pathways for modifying or enhancing the biological activity of sulfamoyl and acetamoyl compounds through selective enzymatic reactions.
Antimicrobial Applications
- Synthesis of Heterocyclic Compounds : Research into the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties indicates their application as antimicrobial agents (Darwish et al., 2014). This highlights the potential of the compound for developing new antimicrobial agents, leveraging the sulfamoyl group's bioactivity.
Antioxidant and Anti-inflammatory Applications
- Coordination Complexes and Antioxidant Activity : The synthesis of coordination complexes involving pyrazole-acetamide derivatives has been explored, showing significant antioxidant activity (Chkirate et al., 2019). This suggests the potential for creating complexes with N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide that could serve as antioxidants.
Anti-inflammatory Applications
- Synthesis of Novel Acetamides with Anti-inflammatory Activity : Derivatives of N-(3-chloro-4-fluorophenyl) acetamides have shown significant anti-inflammatory activity, indicating the therapeutic potential of similar compounds (Sunder & Maleraju, 2013). This underlines the potential use of the compound for developing new anti-inflammatory drugs.
Analgesic Applications
- Capsaicinoid Analogs for Pain Relief : The study of capsaicinoid structures, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, has contributed to understanding their analgesic properties (Park et al., 1995). This implies potential research avenues for the analgesic application of related acetamide derivatives.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[(3-hydroxy-3-thiophen-2-ylpropyl)sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-11-10-13(18-12(2)19)5-6-16(11)24(21,22)17-8-7-14(20)15-4-3-9-23-15/h3-6,9-10,14,17,20H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTCRRZJQJTYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

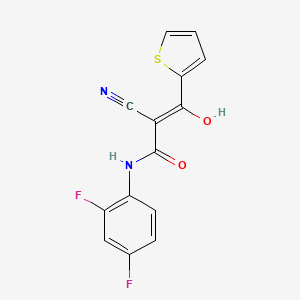
![6-(3-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2727642.png)




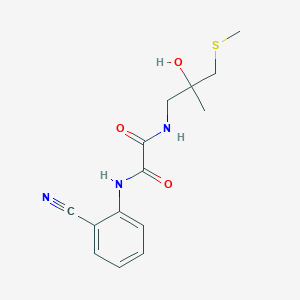
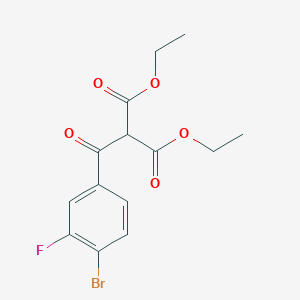
![N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727654.png)
